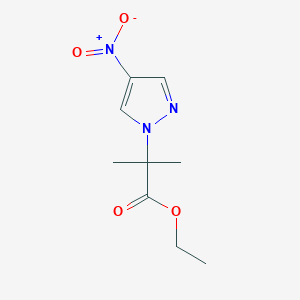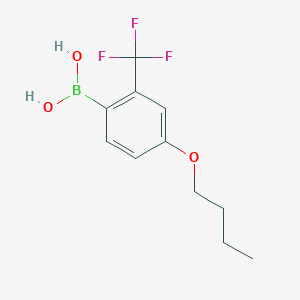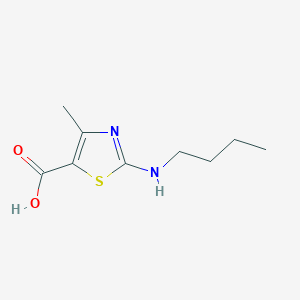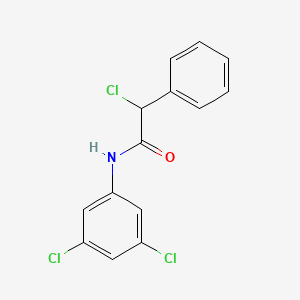
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Aplicaciones Científicas De Investigación
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been synthesized and characterized for their chelating properties and antimicrobial activity. Transition metal complexes with furan derivatives have been prepared and evaluated for their antibacterial activities against human pathogenic bacteria, demonstrating different levels of inhibition on bacterial growth. This suggests potential applications in the development of new antimicrobial agents (Patel, 2020) [Patel, H. (2020). Analytical and Spectral Study of Furan Ring Containing Organic Ligands. https://consensus.app/papers/spectral-study-furan-ring-containing-organic-ligands-patel/8e0d7401f95054ebb3e210cdbed70a91/?utm_source=chatgpt].
Synthesis and Antimicrobial Activities of Azole Derivatives
Azole derivatives starting from furan-2-carbohydrazide, including compounds with piperidine, piperazine, morpholine, or thiomorpholine moiety, have been synthesized and characterized. These compounds were evaluated for their antimicrobial activities, with some displaying significant activity against tested microorganisms, indicating potential applications in the development of new antimicrobial and antifungal agents (Başoğlu et al., 2013) [Başoğlu, S., Yolal, M., Demirci, S., Demirbas, N., Bektaş, H., & Karaoglu, S. (2013). Design, synthesis and antimicrobial activities of some azole derivatives. Acta poloniae pharmaceutica. https://consensus.app/papers/design-synthesis-activities-azole-derivatives-başoğlu/46701943f1df522aaeb6528a21d1dca6/?utm_source=chatgpt].
PET Imaging of Microglia by Targeting CSF1R
A PET radiotracer specific for CSF1R, a microglia-specific marker, has been developed using a compound similar in structure to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide. This tracer, [11C]CPPC, is used for imaging of reactive microglia and disease-associated neuroinflammation, offering a noninvasive tool for studying neuroinflammation in vivo. This could have significant implications for understanding and treating neuropsychiatric disorders (Horti et al., 2019) [Horti, A., Naik, R., Foss, C., Minn, I., Misheneva, V., Du, Y., Wang, Y., Mathews, W. B., Wu, Y., Hall, A. W., Lacourse, C., Ahn, H.-H., Nam, H., Lesniak, W. G., Valentine, H., Pletnikova, O., Troncoso, J., Smith, M. D., Calabresi, P., Savonenko, A., Dannals, R., Pletnikov, M., & Pomper, M. (2019). PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R). Proceedings of the National Academy of Sciences. https://consensus.app/papers/imaging-microglia-targeting-macrophage-horti/1379da92ddd555a797494e3009f31573/?utm_source=chatgpt].
Propiedades
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c20-13(12-3-8-23-10-12)18-5-1-11(2-6-18)9-17-15(22)19-7-4-16-14(19)21/h3,8,10-11H,1-2,4-7,9H2,(H,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXKDSMGFUVVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2809840.png)
![Methyl 4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2809843.png)
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2809844.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2809848.png)
![(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2809850.png)


![1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone](/img/structure/B2809856.png)
![N-phenethyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2809858.png)


